![molecular formula C18H19N B12557257 4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile CAS No. 143425-77-8](/img/structure/B12557257.png)
4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile is an organic compound with the molecular formula C18H19N It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-(2,4,6-trimethylphenyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile typically involves the reaction of 2,4,6-trimethylbenzyl chloride with benzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylbenzonitrile: A simpler derivative with similar chemical properties.
4-[2-(2,4,6-Trimethylphenyl)ethyl]benzaldehyde: A related compound with an aldehyde group instead of a nitrile group.
4-[2-(2,4,6-Trimethylphenyl)ethyl]benzoic acid: A compound with a carboxylic acid group.
Uniqueness
4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a nitrile group with a 2-(2,4,6-trimethylphenyl)ethyl substituent makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
143425-77-8 |
|---|---|
Fórmula molecular |
C18H19N |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
4-[2-(2,4,6-trimethylphenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C18H19N/c1-13-10-14(2)18(15(3)11-13)9-8-16-4-6-17(12-19)7-5-16/h4-7,10-11H,8-9H2,1-3H3 |
Clave InChI |
XHTPTLNEZLIHQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CCC2=CC=C(C=C2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl-](/img/structure/B12557174.png)
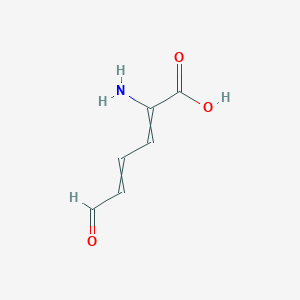
![3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B12557182.png)
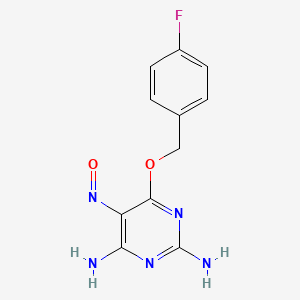
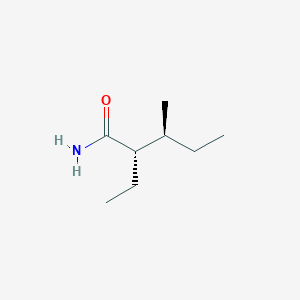


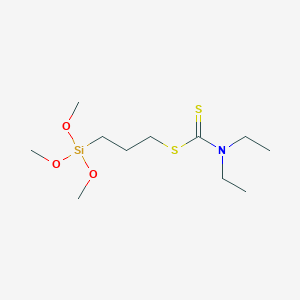
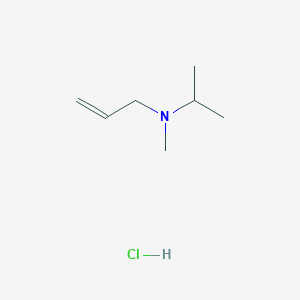


![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)
